molecular formula C14H27N5O B2749871 4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101196-49-8

4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2749871
CAS No.: 2101196-49-8
M. Wt: 281.404
InChI Key: SYHRBRUQBPJIML-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group, a diethylamino propyl chain, and a propyl group, making it a versatile molecule for chemical modifications and applications.

Properties

IUPAC Name

4-amino-N-[3-(diethylamino)propyl]-1-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N5O/c1-4-9-19-11-12(15)13(17-19)14(20)16-8-7-10-18(5-2)6-3/h11H,4-10,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRBRUQBPJIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NCCCN(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino group and the diethylamino propyl chain can be introduced through nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with diethylamino propyl chloride in the presence of a base like sodium hydride.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the pyrazole intermediate reacts with a suitable amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The diethylamino propyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-[3-(diethylamino)butyl]-1-propyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl chain and the propyl group on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

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